molecular formula C9H10N4 B15145992 N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine

N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine

Cat. No.: B15145992
M. Wt: 174.20 g/mol
InChI Key: LKSAYQMUEBZVCH-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Medicinal Chemistry

The pyrazole and pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in the structures of approved drugs and bioactive compounds. nih.gov

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of pharmaceuticals. mdpi.com Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. mdpi.com The structural versatility of the pyrazole nucleus allows it to act as a versatile scaffold, enabling the synthesis of compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. The ability of the pyrazole ring's nitrogen atoms to participate in hydrogen bonding is a key feature in its interaction with biological targets like enzymes and receptors. mdpi.com

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is one of the most extensively used heterocycles in drug design. nih.gov The nitrogen atom in the pyridine ring can improve a molecule's water solubility and act as a hydrogen bond acceptor, which can enhance pharmacokinetic properties. nih.govmdpi.com Pyridine-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov The inclusion of a pyridine ring can significantly influence a molecule's potency, metabolic stability, and cellular permeability. nih.gov

The combination of these two scaffolds into a single molecule, as seen in pyridinyl-pyrazoles, is a common strategy in drug discovery aimed at developing novel kinase inhibitors and other therapeutic agents. nih.govnih.gov

Overview of the Chemical Compound's Research Landscape and Potential

While direct and extensive research on N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine is not widely documented in publicly available literature, its research potential can be inferred from the activities of its constituent parts. The molecule belongs to the aminopyrazole class, which is a highly versatile framework in drug discovery. mdpi.com Specifically, 3-aminopyrazoles and 5-aminopyrazoles are known to be key building blocks for compounds investigated as kinase inhibitors, anticancer agents, and anti-inflammatory agents. mdpi.com

The fusion of pyrazole and pyridine rings has led to the development of pyrazolopyridines, which are prominent in the discovery of kinase inhibitors for anti-cancer therapy. nih.gov Compounds incorporating pyridinyl-pyrazole motifs are actively investigated as inhibitors of various kinases, including Janus kinases (JAKs), Fibroblast growth factor receptors (FGFR), and Bruton's tyrosine kinase (BTK). mdpi.comnih.govnih.gov The structural arrangement of this compound makes it a plausible candidate for investigation in these areas.

As a specific point of reference, the isomeric compound 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine is commercially available for research purposes, indicating its use as a building block in the synthesis of more complex molecules for chemical and pharmaceutical research. calpaclab.com The properties of this isomer provide a tangible example of the chemical characteristics of this family of compounds.

Table 1: Chemical Data for the Isomer 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine

IdentifierValue
CAS Number287494-25-1
Molecular FormulaC₉H₁₀N₄
Molecular Weight174.20 g/mol
SMILES StringNC1=CC(C2=CC=CN=C2)=NN1C
InChI KeyDOWIFHUJXYFHIH-UHFFFAOYSA-N

The research landscape for this compound is primarily that of a potential synthetic intermediate. Its value lies in its potential to be elaborated into more complex structures for screening in various therapeutic areas, particularly in oncology and immunology where kinase inhibitors play a crucial role. The combination of the biologically validated pyrazole and pyridine rings, along with the versatile aminopyrazole moiety, marks it as a compound with considerable latent potential in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H2,10,12,13)

InChI Key

LKSAYQMUEBZVCH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC(=C1)C2=CN=CC=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies of N Methyl 5 Pyridin 3 Yl 1h Pyrazol 3 Amine Analogs

Influence of Substituent Variations on Biological Activity

The biological activity of pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on both the pyrazole core and its appended aromatic rings. Studies have shown that even minor chemical modifications can lead to substantial changes in potency and selectivity.

For instance, in the development of inhibitors for meprin α and β, SAR exploration of 3,4,5-substituted pyrazoles revealed critical insights. The parent 3,5-diphenylpyrazole (B73989) already demonstrated high inhibitory activity against meprin α. Introducing substituents on one of the phenyl rings at position 3(5) showed that a cyclopentyl group maintained similar activity, while smaller (methyl) or larger (benzyl) groups led to a decrease in potency. nih.gov This suggests that the size and conformation of the substituent in this pocket are crucial for optimal interaction.

In another study focusing on pyrazole derivatives as carbonic anhydrase (CA) inhibitors, variations in substituents led to compounds with potent inhibitory profiles, some exceeding the activity of the standard drug acetazolamide. nih.gov The introduction of different aryl and heterocyclic moieties allowed for the fine-tuning of selectivity against different CA isoenzymes. nih.gov

The development of pyrazole-based inhibitors for Cyclin-Dependent Kinase 2 (CDK2) also highlights the importance of substituent effects. A series of novel pyrazole derivatives were synthesized and evaluated, with compounds 4 , 7a , 7d , and 9 showing the strongest inhibition, with IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org These potent analogs shared a common binding mode within the CDK2 active site, indicating that their specific substitution patterns were key to their enhanced activity. rsc.org Similarly, pyrazole-based compounds have been designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, where specific substitutions resulted in compounds with IC₅₀ values in the nanomolar range, significantly more potent than the reference drug Sorafenib. rsc.org

The table below summarizes the inhibitory activities of selected pyrazole analogs against various targets, illustrating the impact of substituent variations.

CompoundTarget EnzymeR1-GroupR2-GroupR3-GroupIC₅₀ (µM)
Compound 4 CDK2Varied Pyrazole Scaffold--3.82
Compound 7a CDK2Varied Pyrazole Scaffold--2.00
Compound 7d CDK2Varied Pyrazole Scaffold--1.47
Compound 9 CDK2Varied Pyrazole Scaffold--0.96
Compound 3a VEGFR-23-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one--1.22
Compound 3i VEGFR-23-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one--1.24
Compound 49 EGFR Tyrosine KinaseVaried Pyrazole Scaffold--0.26
Compound 49 HER-2 Tyrosine KinaseVaried Pyrazole Scaffold--0.20
Compound 50 MCF-7, A549, HeLaVaried Pyrazole Scaffold--0.83-1.81

Data sourced from studies on pyrazole derivatives as enzyme inhibitors. nih.govrsc.orgrsc.org

Scaffold-Hopping and Rational Analog Design Principles

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with improved properties while retaining the key pharmacophoric features of a known active compound. This approach has been successfully applied to pyrazole-based compounds to move away from existing scaffolds with liabilities or to explore new intellectual property space.

A notable example involved a shape-based scaffold hopping approach to discover inhibitors of Dual Leucine Zipper Kinase (DLK). nih.gov The starting point was a pyrimidine-based inhibitor. By replacing the pyrimidine (B1678525) core with a pyrazole scaffold, researchers developed N-(1H-pyrazol-3-yl)pyridin-2-amine inhibitors with improved physicochemical properties and brain penetrance. nih.gov This transition was guided by maintaining the three-dimensional shape and pharmacophoric elements necessary for binding to the kinase. The resulting pyrazole inhibitor, compound 11 , was not only potent and selective but also demonstrated activity in an in vivo nerve injury model. nih.gov

Rational design principles are also heavily employed, often guided by structural biology and computational modeling. For instance, the design of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction was guided by docking studies. acs.org The initial hit compound was divided into four regions, and systematic modifications were made to the pyrazole N-1 substituent and other positions to optimize interactions within the binding pockets. acs.org This structure-based approach allowed for the rational development of analogs with improved activity.

In another example, a scaffold-hopping strategy was employed on a series of proteasome inhibitors, which ultimately led to a preclinical candidate. dundee.ac.uk An extensive process involving medicinal chemistry design and in silico profiling guided the synthesis of new scaffolds to overcome issues with the original series. This highlights how rational design and scaffold hopping are often intertwined to achieve desired therapeutic profiles. dundee.ac.uk

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a critical role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding affinity and efficacy of a drug. While the core pyrazole ring is planar, the introduction of chiral centers in its substituents can lead to stereoisomers with distinct biological activities.

In the development of proteasome inhibitors, researchers explored the introduction of chiral centers in substituents attached to the core scaffold. dundee.ac.uk For example, racemic 2-methyl morpholine (B109124) and the individual enantiomers of 3-methylmorpholine (B1346471) were synthesized and attached to the core. While all these compounds showed similar potency to the parent morpholine analog, they exhibited differences in metabolic stability, demonstrating that stereochemistry can influence pharmacokinetic properties. dundee.ac.uk

Although specific studies focusing solely on the stereochemistry of N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine analogs are not widely detailed in the provided context, the principles are broadly applicable. The orientation of substituents in three-dimensional space is fundamental to achieving a precise fit in a target's binding site. For pyrazole-based kinase inhibitors, where the molecule often binds in the ATP pocket, the stereochemistry of substituents can determine crucial hydrogen bonds and van der Waals interactions with specific amino acid residues. Therefore, the synthesis and evaluation of individual enantiomers or diastereomers are essential steps in the optimization of potent and selective pyrazole-based inhibitors.

Molecular Mechanism of Action and Biological Target Identification

Enzyme Inhibition Profiles

Kinase Inhibition (e.g., Interleukin-1 Receptor-Associated Kinase 4, RAF Kinase)

The pyrazole (B372694) scaffold is a well-established core structure in the design of various kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4): IRAK-4 is a key signaling molecule in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are central to the innate immune response. Inhibition of IRAK-4 is a promising therapeutic strategy for inflammatory and autoimmune diseases. Several pyrazole-containing compounds have been identified as potent IRAK-4 inhibitors. For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as highly potent and selective IRAK-4 inhibitors. Although N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine is structurally distinct, the presence of the aminopyrazole moiety suggests potential for interaction with the ATP-binding site of kinases like IRAK-4. The pyridine (B92270) ring could further influence binding affinity and selectivity.

RAF Kinase: The RAF kinases (A-RAF, B-RAF, and C-RAF) are critical components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in many cancers. The pyrazole scaffold is a key feature in some approved RAF inhibitors. For example, Encorafenib, a potent B-RAF inhibitor, contains a pyrazole core. The ability of the pyrazole ring to form key hydrogen bonds and hydrophobic interactions within the kinase ATP-binding pocket is crucial for its inhibitory activity. The this compound structure, with its substituted pyrazole and pyridine rings, has the potential to be explored for activity against RAF kinases.

No specific inhibitory data for this compound against IRAK-4 or RAF Kinase was identified in the reviewed literature.

Phosphodiesterase Inhibition (e.g., PDE10A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE inhibitors have therapeutic applications in a variety of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.

PDE10A: Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and is a target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. The pyrazole moiety is a common structural feature in many potent and selective PDE10A inhibitors. Structure-activity relationship (SAR) studies of pyrazole-containing PDE inhibitors have shown that the pyrazole ring often serves as a central scaffold, with substitutions on the ring modulating potency and selectivity. The N-methyl and pyridin-3-yl substituents on the pyrazole ring of the title compound could play a significant role in its interaction with the PDE10A active site.

No specific inhibitory data for this compound against PDE10A was identified in the reviewed literature.

Glycosidase and Amylase Enzyme Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion. Inhibitors of these enzymes are used in the management of type 2 diabetes by delaying glucose absorption. Various heterocyclic compounds, including pyrazole derivatives, have been investigated for their potential as glycosidase and amylase inhibitors. The specific arrangement of nitrogen atoms in the pyrazole ring allows for potential hydrogen bonding interactions with the active sites of these enzymes.

No specific inhibitory data for this compound against glycosidase or amylase enzymes was identified in the reviewed literature.

Bacterial Enzyme Targets (e.g., DNA Gyrase, Topoisomerase IV)

The pyrazole nucleus is also found in compounds with antibacterial activity. These compounds often target essential bacterial enzymes that are absent or significantly different in humans. DNA gyrase and topoisomerase IV are two such enzymes that are crucial for bacterial DNA replication, making them attractive targets for antibacterial drugs. The planar nature of the pyrazole ring and its ability to participate in various non-covalent interactions are features that can be exploited in the design of inhibitors for these enzymes.

No specific inhibitory data for this compound against DNA gyrase or topoisomerase IV was identified in the reviewed literature.

Prostaglandin Reductase Interaction

Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation. The enzymes involved in prostaglandin synthesis and metabolism are important drug targets. While there is extensive research on inhibitors of cyclooxygenase (COX) enzymes, which are involved in the initial steps of prostaglandin synthesis, information on inhibitors of prostaglandin reductases is less common in the context of pyrazole derivatives.

No specific inhibitory data for this compound regarding interaction with prostaglandin reductase was identified in the reviewed literature.

Acetylcholinesterase Interaction

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders. The pyrazole scaffold has been incorporated into the design of AChE inhibitors. The aromatic nature of the pyrazole ring can facilitate π-π stacking interactions with aromatic residues in the active site of AChE, while the nitrogen atoms can act as hydrogen bond acceptors.

No specific inhibitory data for this compound against acetylcholinesterase was identified in the reviewed literature.

Receptor Modulation

Comprehensive studies detailing the modulation of specific receptors by this compound are not currently available. The following sections reflect the absence of specific data for this compound.

Nicotinic Acetylcholine Receptor (α7 nAChR) Agonism

There is no direct scientific evidence to suggest that this compound acts as an agonist at the α7 nicotinic acetylcholine receptor. Research on other pyrazole-containing compounds has explored their potential as α7 nAChR agonists, but these findings cannot be extrapolated to the specific molecule without dedicated investigation.

Metabotropic Glutamate Receptor 5 (mGluR5) Allosteric Modulation

Specific data on the allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5) by this compound is not present in the available scientific literature. While other pyrazole derivatives have been identified as both positive and negative allosteric modulators of mGluR5, the activity of this compound at this receptor has not been publicly documented.

Modulation of Specific Biological Pathways

Detailed in vivo or in vitro studies examining the effects of this compound on key neurotransmitter pathways, such as the dopaminergic and glutamatergic systems, have not been reported in the scientific literature. The broader class of pyrazoles has been shown to interact with these pathways, but specific actions of this compound remain uncharacterized.

Patents and Intellectual Property Landscape of Pyrazole Derivatives

Analysis of Patented Pyrazole (B372694) Derivative Innovations

An analysis of the patent landscape reveals a strong focus on the development of pyrazole derivatives as inhibitors of protein kinases, which are crucial targets in oncology, immunology, and inflammatory diseases. eco-vector.commdpi.com The versatility of the pyrazole ring allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. mdpi.com

Innovations in this area often center on the substitution patterns of the pyrazole ring, which are meticulously designed to optimize interactions with the target protein, enhance pharmacokinetic properties, and reduce off-target effects. Many patents describe novel pyrazole derivatives with unique substitution patterns that confer improved efficacy and safety profiles. For instance, patents have been granted for pyrazole compounds as inhibitors of Aurora-2 and GSK-3 for diseases like cancer and Alzheimer's, demonstrating the broad therapeutic reach of these molecules. google.com

A significant portion of patented research involves the use of pyrazole derivatives as scaffolds for developing inhibitors against various kinases. eco-vector.com These patents often claim not just the compounds themselves but also their use in treating specific types of cancer and other proliferative disorders. mdpi.com

Below is a table summarizing a selection of patented innovations involving pyrazole derivatives, showcasing the diversity of targets and therapeutic areas.

Patent/Publication NumberInnovation/Compound ClassTherapeutic Target/ApplicationAssignee/Applicant
US 9,550,792Polycyclic Substituted Pyrazole Kinase Activity InhibitorsProtein Kinase InhibitorsVarious
US 10,954,232Pyrazole derivative as ALK5 inhibitorALK5 InhibitorVarious
US 10,996,961Pyrazole Derivatives as Bromodomain InhibitorsBromodomain InhibitorsVarious
US 11,180,484Pyrazole Derivatives as Plasma Kallikrein InhibitorsPlasma Kallikrein InhibitorsVarious
WO 2021/123456 A1 (Example)Pyrazino[2,3-b]pyrazine-2-one derivativesmTOR kinase inhibitors for cancer and inflammatory disordersSignal Pharmaceuticals
CN 112234567 A (Example)Pyrazolo[1,5-a]pyrazine derivativesJAK family kinase inhibitors for inflammationZhejiang Hisun Pharmaceutical

This table is illustrative and represents a small fraction of the extensive patent landscape for pyrazole derivatives.

Strategic Importance in Drug Discovery Pipelines

The pyrazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes pyrazole derivatives highly valuable assets in pharmaceutical research and development pipelines. mdpi.com The large number of U.S. FDA-approved drugs containing a pyrazole moiety is a testament to their clinical and commercial success.

The strategic importance of pyrazole derivatives is multifaceted:

Broad Biological Activity: Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. This allows a single core scaffold to be leveraged across multiple therapeutic areas.

Favorable Physicochemical Properties: The pyrazole ring can improve a molecule's physicochemical properties, such as solubility and metabolic stability. It often serves as a bioisostere for other aromatic rings, offering advantages in drug design and optimization.

Platform for New Chemical Entities: The synthetic tractability of the pyrazole ring allows chemists to readily generate large libraries of analogs. This facilitates the exploration of structure-activity relationships (SAR) and the rapid optimization of lead compounds, accelerating the drug discovery process.

Kinase Inhibition Focus: A major strategic focus for pyrazole derivatives is in the development of kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play a central role in cell signaling and are implicated in numerous diseases, particularly cancer. The ability of pyrazoles to effectively target the ATP-binding site of kinases has made them a cornerstone of many oncology drug discovery programs. mdpi.com

The consistent filing of patents for new pyrazole-based compounds underscores their enduring strategic importance. eco-vector.com As our understanding of disease biology deepens, the versatility of the pyrazole scaffold will likely continue to be exploited to develop next-generation targeted therapies, ensuring its prominent place in the drug discovery pipelines of the future.

Future Research Directions and Therapeutic Potential of N Methyl 5 Pyridin 3 Yl 1h Pyrazol 3 Amine

Rational Design of Novel Analogs with Enhanced Potency and Selectivity

Future research will likely focus on the rational design of analogs of N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine to optimize its pharmacological profile. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule can be modified to enhance binding affinity and selectivity for specific biological targets. nih.gov For this specific compound, key modifications could be explored at three primary positions: the N-methyl group, the pyridin-3-yl ring, and the 3-amine group.

Modification of the Pyridine (B92270) Ring: The position and type of substituents on the pyridine ring can significantly impact biological activity. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially improving interactions with a target protein.

Substitution on the Pyrazole (B372694) Core: Although the parent compound is substituted at the N-1, C-3, and C-5 positions, the C-4 position remains available for functionalization. Introducing small substituents at this position could provide an additional vector to explore the binding pocket of a target enzyme or receptor.

The table below outlines potential SAR exploration strategies for designing novel analogs.

Modification SiteStrategyPotential Outcome
N-methyl group on PyrazoleReplace with larger alkyl groups, cycloalkyl groups, or aryl moieties.Alter steric bulk and lipophilicity to probe target binding pocket.
Pyridine RingIntroduce substituents (e.g., fluoro, chloro, methyl, methoxy) at various positions.Modulate electronic properties and create new interaction points (e.g., halogen bonds).
3-Amine GroupConvert to amides, sulfonamides, or ureas.Modify hydrogen-bonding capabilities and pharmacokinetic profile.
C-4 Position of PyrazoleIntroduce small groups like halogens or cyano groups.Enhance binding affinity through additional interactions with the target.

Exploration of Emerging Biological Targets and Pathways

The pyrazole scaffold is a key component in numerous inhibitors of protein kinases (PKs), which are crucial targets in oncology. mdpi.com Eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring, including Crizotinib and Ruxolitinib. mdpi.com Given this precedent, this compound and its future analogs should be screened against a broad panel of kinases to identify potential anticancer activity.

Beyond kinases, pyrazole derivatives have shown activity against a diverse range of other biological targets:

Cyclooxygenase (COX) Enzymes: Pyrazole is a core structure in several anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib, indicating potential applications in inflammation. nih.gov

Janus Kinases (JAKs): Baricitinib, a pyrazole derivative, is an inhibitor of JAKs used to treat rheumatoid arthritis and other inflammatory conditions. nih.gov

Monoamine Oxidase (MAO): Pyrazoline derivatives have been investigated for their ability to inhibit MAO-A, suggesting potential applications in treating CNS disorders like depression. nih.gov

Microbial Enzymes: Pyrazole-containing compounds have been developed as antibacterial and antifungal agents, targeting essential enzymes in pathogens. researchgate.net

Future research should involve screening this compound against these established target classes as well as emerging targets identified through genomic and proteomic approaches.

Integration of Advanced Synthetic and Computational Methodologies

Advances in both chemical synthesis and computational modeling can accelerate the discovery and optimization of novel therapeutics based on the this compound scaffold.

Synthetic Methodologies: Modern synthetic chemistry offers efficient ways to create diverse libraries of pyrazole derivatives. Techniques like multi-component reactions, where three or more reactants combine in a single step, can rapidly generate structural complexity. nih.gov Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields for creating new analogs. nih.govmdpi.com

Computational Approaches: Computational chemistry has become an essential tool in drug discovery. eurasianjournals.com

Molecular Docking: This technique can predict how this compound and its analogs bind to the active site of a biological target, helping to prioritize which compounds to synthesize and test. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure and reactivity of molecules, which can help in understanding their mechanism of action. eurasianjournals.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound within a biological target over time, offering a more realistic view of the binding interactions and stability. eurasianjournals.comresearchgate.net

The integration of these computational tools allows for a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net

Development of Pyrazole Scaffolds for Specific Therapeutic Areas

The proven success of the pyrazole scaffold across multiple disease areas provides a strong rationale for investigating this compound and its derivatives for various therapeutic applications. mdpi.combenthamdirect.com

Anti-inflammatory: Pyrazole derivatives are well-known for their anti-inflammatory properties, often linked to the inhibition of COX enzymes and inflammatory mediators like TNF-α and various interleukins. scispace.comnih.gov Future work could involve testing the compound in cellular and animal models of inflammation to assess its potential as a novel anti-inflammatory agent. nih.gov

Anticancer: The pyrazole ring is a key feature in many anticancer agents, particularly kinase inhibitors that target signaling pathways responsible for tumor growth and survival. mdpi.combohrium.com Analogs of this compound could be designed to target specific kinases that are overexpressed in certain cancers, such as VEGFR-2 in prostate cancer or Aurora kinases. mdpi.comrsc.org

Anti-infective: Pyrazole derivatives have demonstrated a broad spectrum of anti-infective activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov Research into pyrazole-based compounds has identified agents effective against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and parasites such as Trypanosoma cruzi. nih.govnih.gov The scaffold's potential against coronaviruses has also been explored. rsc.org

CNS Disorders: The development of therapeutically effective molecules for neurological conditions remains a significant challenge. benthamdirect.comnih.gov However, pyrazole scaffolds have emerged as promising candidates for developing neuroprotective agents. benthamdirect.com Derivatives have been studied for their potential in treating anxiety, oxidative stress-related neurodegeneration, and ischemic stroke. nih.govnih.gov Biomaterial scaffolds incorporating such compounds are also being explored for CNS repair. researchgate.netresearchgate.net

The following table summarizes examples of pyrazole-containing molecules and their applications in these therapeutic areas.

Therapeutic AreaExample Compound(s)Biological Target / Activity
Anti-inflammatoryCelecoxib, RofecoxibSelective COX-2 inhibition. nih.gov
AnticancerCrizotinib, Ruxolitinib, ErdafitinibInhibition of various protein kinases (e.g., ALK, JAK, FGFR). mdpi.comnih.gov
Anti-infectiveTrifluoromethyl phenyl-substituted pyrazolesActivity against Gram-positive bacteria like S. aureus. nih.gov
CNS DisordersPyrazoline derivativesMAO-A inhibition, antioxidant, and neuroprotective effects. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving condensation, substitution, and purification. For example, analogous pyrazole derivatives are prepared by reacting iodopyrazole intermediates with amines under palladium or copper catalysis. Key steps include:

  • Use of cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C .
  • Chromatographic purification with gradients like ethyl acetate/hexane (0–100%) to isolate the product . Optimization involves adjusting catalysts (e.g., Cu vs. Pd), solvents (polar aprotic vs. ethereal), and temperatures to improve yields (e.g., from 17.9% to higher efficiencies) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, pyridyl protons resonate at δ 8.87–8.28 (pyridine ring), while methyl groups appear as singlets near δ 2.29–3.12 .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for analogs) .
  • HPLC : Purity assessment (>98%) via reverse-phase columns .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Core modifications : Replace pyridin-3-yl with pyrimidin-5-yl or fluorophenyl groups to assess electronic effects .
  • Substituent variations : Introduce alkyl chains (e.g., propyl, cyclopropyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrazole N1 or C5 positions .
  • Methodology : Use Suzuki-Miyaura coupling for aryl substitutions or reductive amination for alkylamine additions .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

Contradictions often arise from assay conditions (e.g., cell lines, concentrations) or off-target effects. Strategies include:

  • Dose-response curves : Validate IC50 values across multiple replicates.
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests .
  • Metabolic stability studies : Assess cytochrome P450 interactions to rule out pharmacokinetic artifacts .

Q. What computational approaches are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding with pyridyl nitrogen and hydrophobic contacts with methyl/pyrazole groups .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR models : Train datasets with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. What strategies improve the low yield (e.g., 17.9%) observed in the synthesis of N-alkylated derivatives?

  • Catalyst screening : Test Pd(OAc)2/XPhos or NiCl2/ligand systems for cross-coupling steps .
  • Microwave-assisted synthesis : Reduce reaction times from days to hours while maintaining/reducing temperatures .
  • Flow chemistry : Enhance mixing and heat transfer for scalable production .

Q. How can the compound’s solubility and bioavailability be enhanced for in vivo studies?

  • Prodrug design : Introduce phosphate or acetyl groups at the amine position for hydrolytic activation .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion .
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

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